2-phenylquinoxaline-6-carboxylic Acid
Description
Historical Context and Significance of Quinoxaline (B1680401) Derivatives in Medicinal and Materials Chemistry
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, holds a position of considerable importance in both medicinal and materials chemistry. mdpi.comipp.pt These benzopyrazine systems, with the molecular formula C₈H₆N₂, have been the subject of extensive research due to their wide array of biological activities and valuable physicochemical properties. mdpi.comijpsjournal.com
In the realm of medicinal chemistry , quinoxaline derivatives have been investigated for a vast spectrum of therapeutic applications. Their history is linked to naturally derived antibiotics such as echinomycin (B1671085) and levomycin, which contain a quinoxaline moiety and are known to inhibit the growth of Gram-positive bacteria. ipp.ptijpsjournal.com The versatility of the quinoxaline nucleus has allowed for the development of synthetic derivatives with a broad range of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antimalarial, and antiviral activities. mdpi.comresearchgate.net This wide-ranging bioactivity has established quinoxalines as a privileged scaffold in drug discovery and development. mdpi.comresearchgate.net
In materials chemistry , the quinoxaline core is prized for its electron-accepting nature, a property derived from the electron-deficient pyrazine ring. This characteristic makes quinoxaline derivatives highly attractive for applications in organic electronics. nih.gov They have been successfully incorporated as electron-transporting materials (ETMs), auxiliary acceptors, and π-bridges in dye-sensitized solar cells (DSSCs). nih.gov Furthermore, their structural diversity allows for the fine-tuning of energy levels and carrier transport properties, leading to their use in n-type transistors and as polymer acceptors in organic solar cells. nih.gov The development of polymers like PTQ10, which incorporates a quinoxaline unit, has led to significant power conversion efficiencies in polymer and perovskite solar cells. nih.gov The photophysical properties of quinoxaline-based chromophores are also of great interest for applications in light-emitting diodes and fluorescent chemosensors. mdpi.com
Overview of the 2-Phenylquinoxaline-6-carboxylic Acid Structural Motif within Heterocyclic Chemistry
Within the large family of quinoxaline derivatives, this compound represents a specific and synthetically important structural motif. This molecule is characterized by three key components:
The Quinoxaline Core: A fused bicyclic heteroaromatic system comprising a benzene ring and a pyrazine ring. mdpi.com
A Phenyl Group at Position 2: A phenyl substituent is attached to one of the carbon atoms of the pyrazine ring.
A Carboxylic Acid Group at Position 6: A carboxyl (-COOH) functional group is attached to the benzene portion of the quinoxaline nucleus.
This particular arrangement of a phenyl group and a carboxylic acid on the quinoxaline framework makes it a versatile building block in organic synthesis. The carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the construction of more complex molecules and polymers. For instance, the related compound 2,3-diphenylquinoxaline-6-carboxylic acid is used as an end-capping agent in the synthesis of hyperbranched polymers. medchemexpress.com The presence of the phenyl group influences the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets or for tuning its photophysical characteristics in materials science applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H10N2O2 |
| Molecular Weight | 250.26 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2 |
| InChI Key | FBOZFFYJMMVFNL-UHFFFAOYSA-N |
Research Landscape and Emerging Areas of Investigation for Quinoxaline Carboxylic Acids
The research landscape for quinoxaline carboxylic acids is dynamic and expanding, with several key areas of investigation emerging. A significant trend is the development of more efficient and environmentally friendly synthetic methodologies. mdpi.com Researchers are exploring green chemistry protocols, such as hydrothermal synthesis, which uses high-temperature water as a solvent to produce 2,3-diarylquinoxaline-6-carboxylic acids with minimal decarboxylation and without the need for harsh acid catalysts or volatile organic solvents. thieme-connect.comthieme-connect.com Other modern synthetic approaches utilize catalysts like zinc triflate or nanocrystalline titania-based sulfonic acid to achieve high yields at room temperature. mdpi.com
In medicinal chemistry, research is focused on designing quinoxaline carboxylic acid derivatives as targeted therapeutic agents. Studies have identified new derivatives of quinoxaline-2-carboxylic acid as potent inhibitors of specific kinases, such as Pim-1, which is a target in anticancer therapy. nih.gov These compounds have demonstrated the ability to block enzyme activity at nanomolar concentrations. nih.gov Furthermore, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides are being investigated as a promising scaffold for novel antimycobacterial drugs to combat tuberculosis, including multidrug-resistant strains. mdpi.comnih.gov These compounds are believed to act as DNA-damaging agents within the bacteria. mdpi.comnih.gov
Computational chemistry, particularly density functional theory (DFT), is increasingly being used to predict and tune the optoelectronic properties of quinoxaline derivatives for materials science applications, accelerating the design of new molecules for organic electronics. nih.gov The structure-activity relationships of these compounds continue to be a major focus, with studies systematically modifying substituents on the quinoxaline ring to optimize biological activity or material performance. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-phenylquinoxaline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)16-9-14(17-12)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFFTLUZYSAFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376429 | |
| Record name | 2-phenylquinoxaline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71897-04-6 | |
| Record name | 2-phenylquinoxaline-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Phenylquinoxaline 6 Carboxylic Acid and Its Derivatives
Modern Cyclocondensation Reactions for Quinoxaline (B1680401) Core Formation
The synthesis of the quinoxaline scaffold, a critical component in pharmaceuticals and materials science, has evolved significantly. ijirt.orgnih.gov Traditional methods are often being replaced by more efficient and environmentally benign strategies. ekb.egmtieat.org The foundational reaction for this core is typically a condensation between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. ajrconline.orgnih.gov
Adaptations and Innovations of the Hinsberg Cyclization Methodologies
The Hinsberg synthesis, first reported in 1884, remains a cornerstone for producing quinoxalines through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mtieat.orgnih.govresearchgate.net For the synthesis of 2-phenylquinoxaline-6-carboxylic acid and its derivatives, this involves reacting 3,4-diaminobenzoic acid with a phenyl-α-dicarbonyl species. nih.gov
Key innovations to this classic method focus on improving sustainability and reaction conditions. A significant adaptation is the use of high-temperature water (HTW) as a reaction medium. thieme-connect.com This approach is considered a benign and straightforward alternative to traditional organic solvents. thieme-connect.com Research has demonstrated that the hydrothermal synthesis (HTS) of 2,3-diarylquinoxaline-6-carboxylic acids can be achieved rapidly, with reaction times ranging from just 5 to 30 minutes. thieme-connect.comthieme-connect.deresearchgate.net The process can be further accelerated by using a 5% solution of acetic acid in water, which acts as a promoter. thieme-connect.comnih.gov This modern adaptation offers a stark contrast to classical methods that often require refluxing in solvents like ethanol (B145695) or acetic acid. ajrconline.org The shift towards greener alternatives is a prominent theme in recent quinoxaline synthesis research. benthamdirect.comresearchgate.net
Catalyst-Mediated Synthesis Approaches for Enhanced Efficiency and Selectivity (e.g., SiO2-FeCl3 catalysis)
To enhance reaction efficiency and selectivity, various catalysts have been introduced into the cyclocondensation process. One notable example is the use of silica-supported ferric chloride (SiO2-FeCl3) as a heterogeneous catalyst. ajrconline.org This system facilitates the one-pot condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature, offering a simple and effective route to quinoxalines with good to excellent yields. ajrconline.org The catalyst is generally prepared from silica (B1680970) gel and ferric chloride hexahydrate (FeCl3·6H2O). ajrconline.org The typical procedure involves stirring the reactants with approximately 15 wt% of the SiO2-FeCl3 catalyst. ajrconline.org
Beyond iron-based catalysts, other systems have been developed to optimize quinoxaline synthesis under mild conditions. These include:
Molybdophosphovanadates supported on alumina, which have been shown to be active for the reaction at room temperature in toluene. nih.gov
Bentonite K-10 clay , an inexpensive and environmentally friendly catalyst that can be recycled and reused multiple times. ijpsjournal.com
Zinc triflate (Zn(OTf)₂) , which effectively catalyzes the reaction in acetonitrile (B52724) at room temperature. ijpsjournal.com
Silica-supported perchloric acid (HClO₄·SiO₂) , which acts as a recyclable heterogeneous catalyst. researchgate.net
Hydrothermal Synthesis (HTS) of Quinoxaline Carboxylic Acids
Hydrothermal synthesis (HTS) has emerged as a powerful green chemistry technique for producing quinoxaline derivatives. thieme-connect.comthieme-connect.de This method leverages the unique properties of water at elevated temperatures and pressures, where it acts as a non-toxic and effective reaction medium, often eliminating the need for organic solvents and harsh catalysts. thieme-connect.deresearchgate.netresearchgate.net
Optimization of Reaction Parameters for Minimizing Decarboxylation and Maximizing Yield
A significant challenge in the synthesis of quinoxaline carboxylic acids, particularly in high-temperature water, is the propensity for decarboxylation of the aromatic carboxylic acid starting material. thieme-connect.deresearchgate.net Extensive research has focused on identifying reaction conditions that suppress this unwanted side reaction while maximizing the yield of the desired product. thieme-connect.comthieme-connect.deresearchgate.net
Key reaction parameters such as temperature (Tᵣ), reaction time (tᵣ), and reactant concentration (c) have been systematically studied. thieme-connect.com It was found that lower temperatures within the hydrothermal regime (e.g., 150 °C) provide better control over decarboxylation, allowing for the formation of the quinoxaline carboxylic acid in good yields. thieme-connect.comuni-konstanz.de In contrast, higher temperatures, such as 230 °C, tend to increase the formation of the decarboxylated side product. thieme-connect.com Despite this, a range of 2,3-diarylquinoxaline-6-carboxylic acids have been successfully synthesized at temperatures between 150–230 °C in as little as 5–30 minutes. thieme-connect.deresearchgate.netuni-konstanz.de
A crucial strategy to completely prevent decarboxylation involves using protected analogues of 3,4-diaminobenzoic acid. thieme-connect.deresearchgate.net Reactants like methyl 3,4-diaminobenzoate (B8644857) or di-Boc-protected 3,4-diaminobenzoic acid can be used, with the subsequent hydrolysis of the ester or deprotection of the amine groups occurring in situ during the hydrothermal synthesis. thieme-connect.deresearchgate.netuni-konstanz.de This approach couples the deprotection and cyclization steps, leading directly to the desired quinoxaline carboxylic acid while completely avoiding the formation of decarboxylated byproducts. thieme-connect.deresearchgate.net
| Starting Materials | Temperature (°C) | Time (min) | Additive | Yield of Carboxylic Acid (%) | Yield of Decarboxylated Product (%) | Reference |
|---|---|---|---|---|---|---|
| Benzil (B1666583) + 3,4-Diaminobenzoic Acid | 150 | 30 | 5% HOAc | Good to Excellent | Minimal | thieme-connect.com |
| Benzil + 3,4-Diaminobenzoic Acid | 230 | 10 | 5% HOAc | Variable | Variable | thieme-connect.com |
| Benzil + Methyl 3,4-diaminobenzoate | 230 | 10 | 5% HOAc | Fully Avoided | Not Formed | thieme-connect.deresearchgate.net |
Application of Green Chemistry Principles in Quinoxaline Synthesis
The adoption of hydrothermal synthesis directly aligns with the principles of green and sustainable chemistry. ijirt.orgekb.eg This methodology is lauded for its ability to avoid the use of volatile organic solvents, strong acids, and toxic, often metal-based, catalysts. thieme-connect.deresearchgate.net Water, the most abundant and benign solvent, serves as the reaction medium. benthamdirect.comresearchgate.net The use of dilute acetic acid, equivalent to vinegar, as a promoter further enhances the environmental compatibility of the process. thieme-connect.com
Strategic Functionalization and Derivatization Routes for this compound
The carboxylic acid group at the 6-position of the 2-phenylquinoxaline (B188063) core is a versatile chemical handle, enabling a wide range of functionalization and derivatization reactions. This allows for the systematic modification of the molecule to produce libraries of related compounds.
A primary and straightforward derivatization pathway involves the conversion of the carboxylic acid into an ester. nih.gov For instance, reacting 2,3-diphenylquinoxaline-6-carboxylic acid with dry ethanol in the presence of a catalytic amount of sulfuric acid yields ethyl 2,3-diphenylquinoxaline-6-carboxylate. nih.gov This ester can then serve as a precursor for further modifications. A common subsequent step is the reaction with hydrazine (B178648) hydrate (B1144303) to form 2,3-diphenylquinoxaline-6-carbohydrazide. nih.gov This carbohydrazide (B1668358) is a key intermediate that can be readily condensed with a diverse array of aldehydes to generate a large family of Schiff base derivatives. nih.gov
Beyond the carboxylic acid moiety, functionalization can also be directed to other parts of the molecule. Modern synthetic strategies, such as transition-metal-catalyzed C-H activation, offer pathways to modify the aryl rings directly. researchgate.net Research has shown that the nitrogen atom in the quinoxaline ring can direct a metal catalyst to functionalize the ortho position of the phenyl group at the C2 position. researchgate.net This allows for the selective introduction of various substituents, such as nitro or fluoro groups, onto the phenyl ring, providing another avenue for creating structural diversity. researchgate.net
Esterification and Amidation Reactions for Conjugate and Hybrid Formation
The carboxylic acid moiety of this compound is a versatile handle for covalent modification through esterification and amidation. These reactions are fundamental for creating larger molecular conjugates and hybrid materials, integrating the unique electronic and photophysical properties of the quinoxaline core with other functional units.
Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through methods like the Fischer-Speier esterification. This classic acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The equilibrium of the reaction can be driven toward the ester product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com This method is effective for producing a wide array of esters, from simple alkyl esters to more complex derivatives formed with functionalized alcohols. For instance, reacting this compound with specialized alcohols can yield materials for specific electronic applications. nih.gov
Amidation: The formation of an amide bond from this compound is a key strategy for synthesizing robust molecular hybrids. Direct amidation with an amine can be challenging and often requires activation of the carboxylic acid. researchgate.net A common approach involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov Alternatively, various coupling agents can facilitate the direct condensation of the carboxylic acid and amine under milder conditions. Reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or catalysts based on titanium (e.g., TiCl₄) or boron have been developed for efficient amide bond formation. nih.gov These methods are crucial for linking the quinoxaline moiety to biomolecules, polymers, or other heterocyclic systems. nih.govchim.it A visible-light-mediated photocatalyzed strategy has also been developed, allowing for amidation by cleaving the C-N bond in tertiary amines, which offers an alternative pathway with good functional group tolerance. nju.edu.cn
The table below summarizes these common derivatization reactions.
| Reaction Type | Reagents & Conditions | Product |
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-Phenylquinoxaline-6-carboxylate Ester |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'-NH₂) | N-Substituted-2-phenylquinoxaline-6-carboxamide |
| Direct Amidation | Amine (R'-NH₂), Coupling Agent (e.g., HBTU, TiCl₄) | N-Substituted-2-phenylquinoxaline-6-carboxamide |
Introduction of Diverse Substituents on the Quinoxaline Ring System for Structural Diversity
Achieving structural diversity in this compound derivatives often involves introducing various substituents onto the quinoxaline ring itself. This is typically accomplished by starting with appropriately substituted precursors before the final ring-forming condensation reaction. nih.govsapub.org
The most prevalent synthetic route to quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov To create derivatives of this compound substituted on the quinoxaline core, one would start with a substituted 3,4-diaminobenzoic acid. For example, using a halogenated or alkylated 3,4-diaminobenzoic acid in the condensation reaction with benzil would yield a quinoxaline ring with the corresponding substituent at the 7- or 8-position. This precursor-based strategy is highly effective for systematically modifying the electronic properties and steric profile of the final molecule. thieme-connect.com
Post-synthesis functionalization of the quinoxaline ring is also possible, though less common for this specific compound. Methods like vicarious nucleophilic substitution (VNS) of hydrogen have been explored for functionalizing the electrophilic quinoxaline ring with carbanions. researchgate.net Furthermore, novel methods using visible-light photoredox catalysis have been developed to prepare highly functionalized polycyclic quinoxaline derivatives. cmu.edu
The following table outlines strategies for introducing diversity.
| Strategy | Method | Reagents | Resulting Substitution |
| Precursor Modification | Condensation | Substituted 3,4-diaminobenzoic acid, Benzil | Substituents (e.g., halo, alkyl, nitro) on the benzo portion of the quinoxaline ring |
| Post-Synthesis Functionalization | Vicarious Nucleophilic Substitution (VNS) | Carbanion nucleophiles | Introduction of cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) groups |
| Post-Synthesis Functionalization | Photoredox Catalysis | Phenyliodine(III) dicarboxylate reagents, ortho-substituted arylisocyanides | Formation of fused polycyclic systems (e.g., pyrrolo[1,2-a]quinoxalines) |
Chain-End Modification Strategies for Incorporating Quinoxaline Carboxylic Acids into Polymeric Systems
The incorporation of specific functional molecules at the chain ends of polymers is a powerful strategy for creating advanced materials with tailored properties. This compound and its analogues are valuable for this purpose, acting as "end-capping" agents that introduce the desirable thermal, photophysical, and electronic characteristics of the quinoxaline heterocycle into a macromolecular system. acs.orgrsc.org
A notable application is the use of 2,3-diphenylquinoxaline-6-carboxylic acid to terminate the growth of hyperbranched polymers. acs.orgacs.org In the synthesis of hyperbranched polymers, such as those containing alternating quinoxaline and benzoxazole (B165842) units, an AB₂ monomer is subjected to self-polycondensation. acs.org Once the desired polymer size is achieved, a monofunctional molecule—the end-capper—is added to react with all the remaining active polymerization sites at the periphery of the hyperbranched structure. The carboxylic acid group of the quinoxaline derivative readily reacts with the terminal amino groups of the growing polymer, effectively terminating polymerization and installing the quinoxaline unit as the final outer layer of the macromolecule. acs.org
This strategy leverages the principles of controlled/living radical polymerizations, where reactive chain-ends can be deliberately modified post-polymerization. rsc.org The carboxylic acid functionality serves as a versatile anchor for this modification, enabling its attachment to polymers prepared by various techniques. nih.govresearchgate.net The result is a hybrid material that combines the processability and structural properties of the polymer backbone with the high-performance characteristics of the quinoxaline end-groups. cmu.edu
This concept is summarized in the table below.
| Polymer Type | End-Capping Agent | Reaction | Purpose |
| Hyperbranched Poly(quinoxaline-benzoxazole) | 2,3-Diphenylquinoxaline-6-carboxylic acid | Amidation with terminal amine groups of the polymer | Terminate polymerization and functionalize the polymer surface with quinoxaline units. acs.org |
| General Polymers with Reactive Ends (e.g., -NH₂, -OH) | This compound | Amidation or Esterification | To impart specific properties (e.g., thermal stability, fluorescence) to the polymer. cmu.edursc.org |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Analytical Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Novel Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-phenylquinoxaline-6-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165–170 ppm. The carbon atoms of the quinoxaline (B1680401) and phenyl rings would appear between 120 and 155 ppm. For instance, in derivatives of quinoxaline-2-carboxylic acid, the amidic carbon signal appears at 161.52–168.05 ppm (in DMSO-d₆), which provides a reference for the expected carboxylic carbon shift. nih.gov The analysis of isomeric quinoxalines often relies on comparing the chemical shifts with unsubstituted parent compounds and using two-dimensional NMR techniques like HSQC and HMBC to unambiguously assign all proton and carbon signals. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analysis of similar quinoxaline structures and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 13.0 (broad s) | 165.0 - 170.0 |
| C-2 | - | ~152.0 |
| C-3 | ~9.4 (s) | ~145.0 |
| C-5 | ~8.3 (d) | ~130.0 |
| C-7 | ~8.1 (dd) | ~132.0 |
| C-8 | ~8.0 (d) | ~129.0 |
| Phenyl C' | - | ~137.0 |
| Phenyl H' | 7.4 - 8.2 (m) | 128.0 - 131.0 |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Fourier-Transform Infrared (FT-IR) Spectroscopy for Investigating Vibrational Modes and Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature for the carboxylic acid group is a very broad O-H stretching band, typically appearing in the 2500–3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The strong carbonyl (C=O) stretching vibration is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid dimer. Conjugation with the quinoxaline ring system can slightly lower this frequency.
Analysis of polymers incorporating a this compound moiety revealed key absorption bands at 3062 cm⁻¹ (aromatic C-H stretch), 1679 cm⁻¹ (C=O stretch), and 1621 cm⁻¹ (C=N stretch of the quinoxaline ring). derpharmachemica.com The spectrum would also include characteristic C=C stretching vibrations for the aromatic rings in the 1450–1600 cm⁻¹ region and C-O stretching and O-H bending vibrations for the carboxylic acid group around 1300 cm⁻¹ and 920 cm⁻¹, respectively.
Table 2: Key FT-IR Absorption Bands for this compound Data compiled from analysis of related compounds and standard infrared correlation tables. derpharmachemica.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |
| C=N Stretch | Quinoxaline Ring | ~1620 | Medium |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
| O-H Bend | Carboxylic Acid | ~920 | Broad, Medium |
High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula, C₁₅H₁₀N₂O₂. The calculated exact mass for the neutral molecule is 250.0742 Da, and for its protonated form [M+H]⁺, it is 251.0815 Da.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve initial losses from the carboxylic acid group. A primary fragmentation would be the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group as COOH (M-45). Another significant fragmentation would be the loss of carbon dioxide (CO₂, M-44) following rearrangement. The resulting quinoxaline core is a stable aromatic system and would likely represent a major ion in the spectrum. Further fragmentation could involve the loss of the phenyl group. Analysis of various quinoxaline derivatives by HRMS has been established as a reliable characterization method. mdpi.com
Table 3: Predicted HRMS Data and Fragments for this compound (C₁₅H₁₀N₂O₂)
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
| [M]⁺ | [C₁₅H₁₀N₂O₂]⁺ | 250.0742 | Molecular Ion |
| [M+H]⁺ | [C₁₅H₁₁N₂O₂]⁺ | 251.0815 | Protonated Molecule |
| [M-COOH]⁺ | [C₁₄H₉N₂]⁺ | 205.0760 | Loss of carboxylic acid group |
| [M-CO₂]⁺ | [C₁₄H₁₀N₂]⁺ | 206.0844 | Loss of carbon dioxide |
Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Structure and Conjugation Patterns
Electronic Absorption Spectroscopy, or UV-Vis, measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For a highly conjugated system like this compound, the spectrum is expected to show strong absorptions corresponding to π → π* transitions.
The extensive network of alternating single and double bonds across the phenyl and quinoxaline rings results in a delocalized π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths. Studies on polymers containing the this compound unit have reported maximum absorption wavelengths (λmax) in the range of 392–400 nm. derpharmachemica.com These absorptions are characteristic of the extended π-conjugation along the molecular backbone and are responsible for the material's color and fluorescence properties.
Chromatographic Techniques for Purity Assessment and Isolation of Synthetic Products (e.g., TLC)
Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for this purpose.
For TLC analysis, a small amount of the compound is spotted onto a silica (B1680970) gel plate. The choice of the mobile phase (eluent) is critical for achieving good separation. Due to the polarity of the carboxylic acid group, a mixture of a nonpolar and a polar solvent is typically used. Common eluent systems for quinoxaline derivatives include mixtures of n-hexane and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. chemistryjournal.inresearchgate.net
Carboxylic acids often exhibit "tailing" on silica TLC plates due to strong interactions with the stationary phase. To mitigate this and achieve compact, well-defined spots, a small amount of a modifying acid, such as acetic acid or formic acid (e.g., 0.1-1%), is often added to the mobile phase. researchgate.net The position of the spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The presence of a single spot under various eluent conditions is a strong indicator of the compound's purity.
Computational Chemistry and Molecular Modeling in Quinoxaline Carboxylic Acid Research
In Silico Molecular Docking Studies of Ligand-Target Interactions
Molecular docking simulations are a cornerstone of modern drug discovery, enabling researchers to predict the preferred orientation of a molecule when bound to a target protein. This provides critical information on binding affinity and the mechanism of action.
Investigations into Enzyme Inhibition Mechanisms (e.g., α-glucosidase)
Derivatives of 2-phenylquinoxaline-6-carboxylic acid have been identified as promising inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in managing type 2 diabetes. europa.eugoogle.com Research into a series of novel diphenylquinoxaline-6-carbohydrazide hybrids, which are synthesized from the parent 2,3-diphenylquinoxaline-6-carboxylic acid, demonstrates the utility of this approach. europa.eu
All synthesized compounds in the study exhibited varying degrees of α-glucosidase inhibition, with many showing significantly greater potency than the standard drug, acarbose (B1664774). europa.euresearchgate.netmdpi.com Molecular docking studies were performed to understand these experimental results. The binding energy of the native ligand, acarbose, was calculated, and the glide scores for the synthesized derivatives were compared. europa.eu These simulations revealed that the most potent compounds fit well within the enzyme's active site, forming favorable interactions with key amino acid residues. researchgate.net For instance, kinetic studies of the most potent derivative, a compound bearing a 3-fluorophenyl moiety (7e), showed a competitive type of inhibition, which was supported by the docking results. europa.euresearchgate.net
Analysis of Receptor Binding Affinities for Pharmacological Targets (e.g., c-Met-kinase)
The c-Met receptor tyrosine kinase is another significant pharmacological target, as its abnormal signaling is linked to tumor growth and metastasis. nih.gov Computational docking has been employed to evaluate the potential of quinoxaline (B1680401) derivatives to bind to this receptor. In one study, a derivative, 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC), was docked against the c-Met kinase (PDB ID: 3F66). nih.gov The simulation yielded a strong ligand-receptor interaction energy of -10.8 kcal/mol and a predicted inhibition constant (ki) of 0.01187 µM. nih.gov The docking analysis identified key interactions with amino acid residues such as ARG1086 and MET1211 in the active site, suggesting a high binding affinity and inhibitory potential. nih.gov
Density Functional Theory (DFT) Applications for Electronic Structure and Geometric Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is applied to predict molecular geometries, vibrational frequencies, and various electronic properties. In the study of quinoxaline derivatives, DFT calculations, often using the B3LYP/6-311G(d,p) basis set, are performed to optimize the molecular structure in the gas phase. acs.org
These optimized geometries are then compared with experimental data from techniques like X-ray crystallography to validate the computational model. acs.org Furthermore, DFT is crucial for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. acs.org For example, a DFT study on 1-nonyl-3-phenylquinoxalin-2-one calculated the HOMO-LUMO energy gap to be 3.8904 eV, providing insight into its electronic properties. acs.org
Predictive Modeling of Biological Pathways and Mechanistic Insights (e.g., DNA-damaging agents)
Computational models are instrumental in predicting how a compound might interact with biological pathways and in elucidating its mechanism of action. While quinoxaline-carboxylic acid (QCA) itself, a known metabolite of the veterinary drug carbadox, has been found to be non-tumorigenic and does not bind to DNA, specific derivatives can be engineered to interact with cellular pathways leading to cell death. europa.eu
One such mechanistic insight comes from the study of apoptosis signal-regulating kinase 1 (ASK1), a protein involved in stress-activated pathways that can lead to apoptosis. researchgate.net Quinoxaline derivatives have been designed as potent ASK1 inhibitors, and modeling helps to understand their binding mode. researchgate.net For instance, a dibromo-substituted quinoxaline was identified as an effective ASK1 inhibitor with an IC50 value of 30.17 nM, and its mechanism is linked to interrupting the ASK1 signaling cascade.
Other studies have explored how quinoxaline carboxylic acid groups can be incorporated into photosensitizers for photodynamic therapy. nih.gov Under UVA exposure, certain fluoro-quinoxaline-carboxylic acid derivatives have been shown to generate reactive oxygen species, leading to DNA damage and mitochondrial-mediated cell death, demonstrating a predictable, light-induced cytotoxic mechanism.
Advanced Pharmacoinformatics for Structure-Based Drug Design and Optimization
Pharmacoinformatics combines computational tools to optimize drug candidates through a process known as structure-based drug design (SBDD). This approach relies heavily on the molecular docking and modeling techniques described previously. By identifying an initial "hit" or "lead" compound, such as a quinoxaline-2-carboxylic acid derivative, researchers can use computational analysis to guide its chemical modification for improved potency and selectivity.
For example, in the development of inhibitors for the Pim-1 kinase, a target in cancer therapy, quinoxaline-2-carboxylic acid was identified as a lead compound. Subsequent synthesis and evaluation of seventeen analogues provided crucial structure-activity relationship (SAR) data. Docking studies of these analogues into the ATP-binding pocket of the Pim-1 kinase revealed an unclassical binding mode and confirmed the importance of the carboxylic acid function at position 2 for inhibitory activity. This iterative cycle of design, synthesis, testing, and computational analysis allows for the rational optimization of the lead molecule, ultimately resulting in compounds with nanomolar inhibitory concentrations and improved selectivity profiles.
Exploration of Biological Activities and Medicinal Chemistry Applications of 2 Phenylquinoxaline 6 Carboxylic Acid Derivatives
Antimicrobial Efficacy Against Diverse Pathogens
Derivatives of the quinoxaline (B1680401) core have been investigated for their potential to combat a variety of pathogenic microorganisms, including bacteria, mycobacteria, fungi, and viruses. nih.govresearchgate.net
Antibacterial Spectrum and Potency Investigations
Quinoxaline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govscholarsresearchlibrary.com Studies have reported the screening of these compounds against various bacterial strains, although specific data on Yersinia enterocolitica is not extensively detailed in the reviewed literature. The antibacterial activity is typically evaluated by determining the minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. imist.ma
For instance, various synthesized quinoxaline derivatives have been tested against common pathogens like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govscholarsresearchlibrary.com The antibacterial efficacy of these derivatives is influenced by the nature and position of substituents on the quinoxaline ring. mdpi.com
Antimycobacterial Activity, Including Multidrug-Resistant (MDR) Strains
The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutic agents. Quinoxaline derivatives have emerged as a promising class of compounds in this area. nih.gov Specifically, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and evaluated for their antimycobacterial properties. nih.gov
One notable derivative, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, demonstrated significant activity against both M. tuberculosis and M. smegmatis. nih.gov The mechanism of action for some quinoxaline 1,4-dioxides is believed to involve the generation of free radicals that cause DNA damage. nih.gov
Table 1: Antimycobacterial Activity of Quinoxaline-2-Carboxylic Acid 1,4-Dioxide Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. tuberculosis | 1.25 |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | M. smegmatis mc² 155 | 4 |
Data sourced from a study on novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides. nih.gov
Antifungal and Antiviral Properties
The therapeutic potential of quinoxaline derivatives extends to fungal and viral pathogens. researchgate.net Various studies have highlighted the antifungal and antiviral capabilities inherent to the quinoxaline scaffold. researchgate.netnih.gov
In terms of antifungal activity, certain quinoxaline derivatives have shown inhibitory effects against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net The activity is often moderate and dependent on the specific substitutions on the quinoxaline core. researchgate.net
The antiviral properties of quinoxalines have been explored against a range of viruses. For example, certain 2,3,6-substituted quinoxaline derivatives have shown activity against influenza viruses by potentially targeting the NS1 protein. nih.gov Other derivatives have demonstrated inhibitory effects against Herpes Simplex Virus (HSV-1 and HSV-2) and vaccinia virus. nih.govsemanticscholar.org One study identified a 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid derivative with an IC₅₀ of 12 µg/ml against HSV-1, HSV-2, and vaccinia virus. nih.govsemanticscholar.org Furthermore, specific dimethoxyquinoxaline derivatives have shown potent activity against coxsackievirus B5 (CBV5). nih.gov
Table 2: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound | Virus | IC₅₀ |
|---|---|---|
| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) | HSV-1, HSV-2, Vaccinia Virus | 12 µg/mL |
| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 (CBV5) | 0.09 µM |
| 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid | Coxsackievirus B5 (CBV5) | 0.06 µM |
Data sourced from studies on the antiviral activities of quinazolinone and quinoxaline derivatives. nih.govnih.govsemanticscholar.org
Anticancer and Antitumor Investigations
Quinoxaline derivatives are recognized as a significant class of compounds in the development of anticancer agents, largely due to their ability to inhibit protein kinases involved in cancer progression. ekb.eg
Cytotoxicity Profiles in Various Cancer Cell Lines (e.g., human liver cancer HepG2)
The cytotoxic effects of 2-phenylquinoxaline-6-carboxylic acid derivatives and related quinoxaline compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
Substituted quinoxaline derivatives have shown potent cytotoxic activity against various cancer cell lines, including human liver carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116). ekb.eg For example, a novel substituted quinoxaline was reported to have an IC₅₀ value of 5.98 nM against the HepG2 cell line. ekb.eg Another study on 3-methylquinoxaline derivatives identified a compound with an IC₅₀ of 3.08 nM against HepG2 cells. ekb.eg The introduction of a 2-substituted phenylquinoline-4-carboxylic acid group into certain molecules has also yielded compounds with significant anticancer activity, with one derivative showing an IC₅₀ of 2.16 µM against HepG2 cells. nih.gov
Table 3: Cytotoxicity (IC₅₀) of Selected Quinoxaline Derivatives in Cancer Cell Lines
| Compound Type | Cell Line | IC₅₀ |
|---|---|---|
| Substituted quinoxaline | HepG2 (Liver) | 5.98 nM |
| Substituted quinoxaline | HCT-116 (Colon) | 7.70 nM |
| Substituted quinoxaline | MCF-7 (Breast) | 6.35 nM |
| 3-Methylquinoxaline derivative | HepG2 (Liver) | 3.08 nM |
| 3-Methylquinoxaline derivative | HCT-116 (Colon) | 3.38 nM |
| 3-Methylquinoxaline derivative | MCF-7 (Breast) | 3.95 nM |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | HepG2 (Liver) | 2.16 µM |
| Macrocyclic quinoxaline-2-carboxylic acid derivative | MV4-11 (AML) | 32.9 nM |
| Macrocyclic quinoxaline-2-carboxylic acid derivative | HCT-116 (Colon) | 35.3 nM |
Data compiled from reviews and studies on the anticancer activities of quinoxaline derivatives. ekb.egnih.gov
Inhibition of Key Cancer-Related Biological Targets (e.g., Kinases)
The anticancer activity of many quinoxaline derivatives is attributed to their ability to act as selective ATP-competitive inhibitors of various protein kinases. ekb.eg These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.
Quinoxaline derivatives have been identified as inhibitors of several important cancer-related kinases, including:
Janus Kinase (JAK2): A target for myeloproliferative neoplasms. ekb.eg
Vascular Endothelial Growth Factor Receptor (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. ekb.eg
Cyclin-Dependent Kinases (CDKs): Such as CDK1, 2, 4, and 6, which are essential for cell cycle progression. ekb.eg
Apoptosis Signal-regulating Kinase 1 (ASK1): A potent inhibitor of this kinase, with an IC₅₀ value of 30.17 nM, was identified from a series of synthesized quinoxaline derivatives. nih.gov
The development of quinoxaline-based kinase inhibitors represents a significant strategy in modern oncology research. ekb.eg
Antidiabetic Potential and α-Glucosidase Inhibition Studies
Derivatives of quinoxaline have emerged as a significant area of research for potential new antidiabetic agents. mdpi.commdpi.com One of the primary strategies for managing type 2 diabetes is to control post-meal high blood sugar levels by inhibiting key carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. ipp.ptnih.gov The inhibition of these enzymes delays carbohydrate digestion, leading to a slower and lower rise in blood glucose levels. nih.gov
Research has demonstrated that quinoxaline derivatives can be potent inhibitors of these enzymes. For instance, quinoline-2-carboxylic acid, a closely related structure, has shown powerful inhibitory activity against both α-glucosidase and α-amylase, with its efficacy dependent on the presence of the carboxyl group. nih.gov In one study, quinoline-2-carboxylic acid exhibited an IC₅₀ value of 9.1 µg/mL against α-glucosidase and 15.5 µg/mL against α-amylase, proving more potent than the standard drug acarbose (B1664774) in the α-glucosidase assay. nih.gov Another study reported that an N-acetamide quinoxaline derivative showed significant antidiabetic activity, with IC₅₀ values of 83.78 µM against α-glucosidase and 199.7 µM against α-amylase. mdpi.com
The search for effective α-glucosidase inhibitors has led to the synthesis and evaluation of various heterocyclic compounds. ipp.ptnih.gov Studies on 4-hydroxyquinolinone-hydrazones and benzimidazole-thioquinoline derivatives have identified compounds with IC₅₀ values significantly lower than that of acarbose, highlighting the potential of nitrogen-containing heterocyclic systems in designing new antidiabetic drugs. ipp.ptnih.gov For example, a benzimidazole-thioquinoline derivative (compound 6j) showed an IC₅₀ of 28.0 ± 0.6 µM, and a 4-hydroxyquinolinone-hydrazone (compound 6l) had an IC₅₀ of 93.5 ± 0.6 µM, both substantially more potent than acarbose (IC₅₀ ≈ 750.0 µM in these studies). ipp.ptnih.gov
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Quinoxaline and Related Derivatives
| Compound | Target Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ Value | Source |
|---|---|---|---|---|---|
| Quinoline-2-carboxylic acid | α-Glucosidase | 9.1 µg/mL | Acarbose | 66.5 µg/mL | nih.gov |
| Quinoline-2-carboxylic acid | α-Amylase | 15.5 µg/mL | Acarbose | 180.6 µg/mL | nih.gov |
| N-acetamide quinoxaline derivative (Q1) | α-Glucosidase | 83.78 µM | Acarbose | 72.58 µM | mdpi.com |
| N-acetamide quinoxaline derivative (Q1) | α-Amylase | 199.7 µM | Acarbose | 115.6 µM | mdpi.com |
| Metal-based carboxylate derivative (MT-1) | α-Glucosidase | 5.10 µg/ml | Acarbose | - | nih.gov |
| Metal-based carboxylate derivative (MT-1) | α-Amylase | 3.23 µg/ml | Acarbose | - | nih.gov |
Anti-Inflammatory and Immunomodulatory Research
Quinoxaline derivatives are well-documented for their significant anti-inflammatory properties. researchgate.netmdpi.com The mechanisms behind these effects often involve the inhibition of key inflammatory mediators and pathways. wisdomlib.org Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β), and modulate signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). wisdomlib.orgnih.gov
In vivo studies using models like carrageenan-induced paw edema have demonstrated the efficacy of quinoxaline derivatives. nih.gov For instance, certain synthesized quinoxalines produced a percentage reduction in edema comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin. nih.gov One study reported that a specific quinoxaline derivative (compound 7b) exhibited a 41% reduction in inflammation, similar to indomethacin's 47% reduction. Other research highlighted that quinoxaline derivatives DEQX and OAQX acted on leukocyte migration and significantly decreased the levels of IL-1β and TNF-α. nih.gov
The immunomodulatory potential of these compounds has also been explored. Some derivatives have been shown to act as good immunomodulatory agents, influencing the response of immune cells. nih.gov Furthermore, the development of dual-acting anti-inflammatory candidates that also possess anticancer properties is a promising area of research, with some quinoxaline derivatives showing inhibitory activity against both COX-2 and the epidermal growth factor receptor (EGFR).
Table 2: Anti-Inflammatory Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Assay/Model | Finding | Reference Compound | Reference Finding | Source |
|---|---|---|---|---|---|
| Quinoxaline derivative 3 | Carrageenan-induced paw edema | 53.91% edema reduction | Indomethacin | 49.00% edema reduction | nih.gov |
| Quinoxaline derivative 11 | Carrageenan-induced paw edema | 48.72% edema reduction | Indomethacin | 49.00% edema reduction | nih.gov |
| Quinoxaline derivative 7b | Carrageenan-induced edema | 41% anti-inflammatory effect | Indomethacin | 47% anti-inflammatory effect | |
| DEQX | Leukocyte migration | Reduced leukocyte migration | - | - | nih.gov |
| OAQX | Leukocyte migration | Reduced leukocyte migration | - | - | nih.gov |
| DEQX & OAQX | Cytokine levels | Decreased IL-1β and TNF-α levels | - | - | nih.gov |
| Compound 11 | COX-2 Inhibition | IC₅₀ = 0.6 µM | Celecoxib | IC₅₀ = 0.5 µM | |
| Compound 13 | COX-2 Inhibition | IC₅₀ = 0.4 µM | Celecoxib | IC₅₀ = 0.5 µM |
Antioxidant Capacity and Mechanisms of Action
The antioxidant potential of quinoxaline derivatives is another extensively studied biological activity. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. Quinoxaline derivatives, including quinoxaline 1,4-di-N-oxides, have demonstrated significant scavenging activities against free radicals.
The mechanisms of action for these antioxidant effects can vary. They often involve the ability of the quinoxaline structure to donate a hydrogen atom or an electron to neutralize free radicals. The presence of specific substituents on the quinoxaline ring can greatly influence this capacity. For example, quinoxaline 1,4-di-N-oxide derivatives are known to possess interesting antioxidant properties. The antioxidant activity of these compounds is often evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. The development of compounds that possess both antioxidant and anti-inflammatory properties is a key strategy in medicinal chemistry, as ROS are known to be involved in the induction and prolongation of inflammatory processes.
Other Emerging Therapeutic Areas (e.g., Anti-amoebic, Antithrombotic)
Beyond the more commonly studied applications, derivatives of this compound are being investigated for a range of other therapeutic uses.
Anti-amoebic Activity: Quinoxaline derivatives have been identified as having potential anti-amoebic properties. Infections caused by free-living amoebae like Acanthamoeba castellanii can lead to serious conditions, and there is a need for new therapeutic agents. While much of the specific research has focused on related heterocyclic structures like 1,4-benzothiazines, which have shown potent in vitro activity against both the trophozoite and cyst stages of A. castellanii, the quinoxaline scaffold itself is considered a promising starting point for developing new anti-amoebic drugs. Quinoxaline 1,4-dioxides, in particular, have a broad spectrum of antiparasitic activity.
Antithrombotic Potential: There is growing interest in quinoxaline derivatives as novel antithrombotic agents. nih.gov Some quinoxalinone derivatives have been identified as potent dual inhibitors of thrombin and Factor Xa, two key enzymes in the blood coagulation cascade. nih.gov This dual inhibition results in powerful antithrombotic effects in vitro. nih.gov More recent research has focused on developing quinoxaline-based antagonists for the protease-activated receptor 4 (PAR4), a promising target for preventing arterial thrombosis with a potentially lower risk of bleeding compared to current antiplatelet therapies. A lead compound from a quinoxaline-benzothiazole series demonstrated a potent IC₅₀ of 2 nM against PAR4 activation and showed robust antithrombotic efficacy in animal models. Additionally, some 3-amino-2-quinoxaline-carbamidoxime-4-oxide derivatives have been found to prevent blood platelet aggregation. researchgate.net
Applications in Materials Science and Polymer Chemistry
Utilization as Monomers and Building Blocks for Advanced Polymer Synthesis (e.g., hyperbranched polymers)
The structure of 2-phenylquinoxaline-6-carboxylic acid, with its reactive carboxylic acid functional group, makes it a prime candidate for use as a monomer in the synthesis of advanced polymers. While direct polymerization of this compound itself is not extensively documented in the reviewed literature, the closely related compound, 2,3-diphenylquinoxaline-6-carboxylic acid, serves as an excellent model for its potential applications. This analogue is utilized as an end-capping agent in the synthesis of AB2-type monomers, which are crucial for creating hyperbranched polymers with alternating quinoxaline (B1680401) and benzoxazole (B165842) units. acs.orgmedchemexpress.com This process highlights the role of the quinoxaline carboxylic acid moiety in controlling polymer architecture and modifying the chain ends of complex polymeric structures.
Hyperbranched polymers are a class of dendritic macromolecules known for their unique properties, such as high solubility, low viscosity, and a high density of functional groups at their periphery. nih.govnih.gov The synthesis of hyperbranched poly(phenylquinoxaline)s is often achieved through the polycondensation of AB2 monomers, where 'A' and 'B' are reactive functional groups. In this context, a molecule like this compound could theoretically act as an 'A' type monomer in conjunction with a 'B2' type comonomer, or be modified to create a self-polymerizable AB2 monomer.
For instance, a new AB2 monomer, 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride, was synthesized and successfully underwent polycondensation to form a hyperbranched quinoxaline-benzoxazole polymer. acs.org This demonstrates the utility of the quinoxaline-6-carboxylic acid structure as a foundational component for building complex, three-dimensional polymer architectures. The resulting hyperbranched polymers exhibit high thermal stability, with no glass transition temperature observed up to 450 °C. acs.org
The following table summarizes the properties of a hyperbranched polymer synthesized using a quinoxaline-based AB2 monomer, illustrating the potential characteristics of polymers derived from this compound.
| Property | Value | Reference |
| Monomer | 2,3-bis(3-amino-4-hydroxyphenyl)quinoxaline-6-carboxylic acid dihydrochloride | acs.org |
| Polymer Type | Hyperbranched quinoxaline-benzoxazole polymer | acs.org |
| Intrinsic Viscosity | 1.04 dL/g | acs.org |
| Glass Transition Temp. (Tg) | Not detected up to 450 °C | acs.org |
| UV Absorption Maxima (in basic NMP) | ~377 nm | acs.org |
| UV Absorption Maxima (in MSA) | ~448 nm | acs.org |
| Emission Maxima (in NMP) | 467 nm | acs.org |
| Emission Maxima (in MSA) | 475.5 nm and 767 nm | acs.org |
Development of Functional Materials with Tunable Properties for Specific Applications
The incorporation of the this compound moiety into polymers allows for the development of functional materials with properties that can be fine-tuned for specific applications. The rigid and aromatic nature of the quinoxaline ring imparts excellent thermal and chemical stability to the resulting polymers, while the carboxylic acid group provides a reactive handle for further modifications or for directing the polymerization process.
Polyamides are a significant class of high-performance polymers, and the synthesis of polyamides from quinoxaline-based diamines and various dicarboxylic acids has been reported. researchgate.net These polymers exhibit good solubility in common organic solvents and high thermal stability. By analogy, this compound can be used as a diacid monomer (after conversion to a more reactive form like an acid chloride) in condensation polymerization with various diamines to produce a range of polyamides. The properties of these polyamides can be tuned by varying the structure of the diamine comonomer. For example, using flexible aliphatic diamines would lead to more flexible polymers, while aromatic diamines would result in rigid-rod polymers with enhanced thermal stability.
The properties of quinoxaline-based polyamides are summarized in the table below, providing insight into the expected characteristics of materials derived from this compound.
| Polymer Type | Diamine Monomer | Inherent Viscosity (dL/g) | Char Yield at 600°C (N2) |
| Quinoxaline-based Polyamide | 2,3-bis-p-aminophenylquinoxaline | 0.25–0.3 | 65%–82% |
These polyamides are generally soluble in polar aprotic solvents like DMSO, DMF, and NMP. researchgate.net The high char yields indicate excellent thermal and thermo-oxidative stability, making them suitable for applications in high-temperature environments.
Furthermore, quinoline-based polymers, which share structural similarities with quinoxalines, have been investigated for their photochromic properties. nih.gov This suggests that polymers incorporating the this compound unit could also exhibit interesting optical responses, which can be modulated by chemical design. The versatility of organic synthesis allows for the tuning of electronic and optical properties by introducing different functional groups onto the quinoxaline or phenyl rings. nih.gov
Investigation of Optical and Electronic Characteristics for Device Applications (e.g., Nonlinear Optical properties)
The extended π-conjugated system of the phenylquinoxaline moiety is a key feature that gives rise to interesting optical and electronic properties, making materials derived from this compound promising candidates for various device applications. The intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of a molecule can lead to significant nonlinear optical (NLO) responses. mdpi.com
Polymers containing quinoxaline units have been explored for their potential in optoelectronics. For instance, quinoline-based polymers are known to be excellent electron acceptors and transport materials. nih.gov The incorporation of the quinoxaline structure into conjugated polymers can be used to tune their optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net
The investigation of second-order NLO properties of poly(phenylquinoxalines) has shown that these materials can exhibit high glass transition temperatures and stable NLO responses. Although these studies often focus on more complex substituted quinoxalines, the fundamental contribution of the phenylquinoxaline core is significant. The NLO properties arise from the alignment of chromophores within the polymer matrix, and the rigid nature of the quinoxaline backbone helps in maintaining this alignment.
Theoretical studies on quinoxaline-dione derivatives have shown that the HOMO and LUMO energy levels can be tuned to facilitate efficient electron injection and transport, which is crucial for applications in dye-sensitized solar cells. wu.ac.th The calculated optical and photovoltaic properties provide a predictive framework for designing new materials.
The table below presents theoretical electronic and optical data for a quinoxaline-based polymer, which can serve as a reference for the expected properties of materials derived from this compound.
| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption Max (nm) |
| Poly[2,6-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']di-thiophene)-alt-5,8-(6,7-difluoro-2,3-dihexylquinoxaline)] (PBQxF) | -5.31 | -3.52 | 1.79 | 599 |
| Poly[2,6-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-5,8-(6,7-difluoro-2,3-dihexyl-5,8-di(thiophen-2-yl) quinoxaline)] (PBDTQxF) | -5.27 | -3.53 | 1.74 | 551 |
These data indicate that by carefully designing the polymer structure, the electronic energy levels and light absorption characteristics can be controlled to optimize performance in electronic and optoelectronic devices. researchgate.net The inherent properties of the this compound unit make it a valuable component in the development of the next generation of functional organic materials.
Future Research Directions and Translational Opportunities
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov While specific ML models for 2-phenylquinoxaline-6-carboxylic acid are not yet widely published, the methodologies applied to the broader quinoline (B57606) and quinoxaline (B1680401) classes demonstrate a clear path forward. researchgate.netresearchgate.net
Machine learning algorithms are increasingly used to build robust quantitative structure-activity relationship (QSAR) models. These models correlate molecular structures with biological activities, such as the inhibition of specific protein targets. researchgate.net For instance, gradient boosting-based models have been developed for quinoline derivatives to predict their inhibitory activity against efflux pumps like ABCB1, which are involved in multidrug resistance in cancer. researchgate.net Such approaches could be adapted to screen virtual libraries of this compound derivatives to identify candidates with optimal target engagement and desirable pharmacokinetic properties.
Table 1: Application of Machine Learning in Heterocyclic Compound Optimization
| ML Technique | Application Area | Example Compound Class | Key Outcome | Citation |
|---|---|---|---|---|
| Gradient Boosting | QSAR Modeling for ABCB1 Inhibition | Quinoline Derivatives | High predictive accuracy (R² of 95%) for identifying potent inhibitors. | researchgate.net |
| Deep Convolutional Neural Networks | Reaction Outcome Prediction | General Organic Reactions | Prediction of reaction products, aiding in synthesis planning. | researchgate.net |
| Generative Adversarial Networks (GANs) & Reinforcement Learning (RL) | De novo Molecular Design | General Drug Discovery | Generation of novel molecules optimized for specific physicochemical properties. | researchgate.net |
Exploration of Novel Reaction Pathways and Sustainable Synthesis Methodologies
Traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions, toxic catalysts, or long reaction times. mdpi.comnih.gov Modern research is focused on developing novel, efficient, and environmentally sustainable "green" synthetic routes. ekb.egresearchgate.net
Sustainable approaches emphasize the use of reusable catalysts, alternative energy sources like microwave and ultrasonic irradiation, and green solvents such as water, ethanol (B145695), or deep eutectic solvents (DESs). researchgate.netrsc.org For example, natural deep eutectic solvents (NADESs) have been used to promote the clean and efficient synthesis of functionalized quinoxalines at room temperature in minutes. rsc.org The use of heterogeneous nanocatalysts is another promising strategy, as they offer high yields, easy separation, and the ability to be recycled multiple times with minimal loss of activity. researchgate.netrsc.org
Recent innovations include palladium-catalyzed reductive annulation of catechols and nitroarylamines, providing a straightforward method to access novel quinoxaline derivatives. rsc.org Another advanced technique utilizes microdroplet-assisted reactions, which can accelerate synthesis to millisecond timescales and achieve high conversion rates without a catalyst, offering a platform for high-throughput screening of optimal reaction conditions. nih.govdoaj.org
Table 2: Modern and Sustainable Synthesis Methods for Quinoxaline Derivatives
| Method/Catalyst | Conditions | Advantages | Citation |
|---|---|---|---|
| Natural Deep Eutectic Solvents (NADESs) | Room temperature, 5 minutes | Fast, clean, efficient, improved sustainability. | rsc.org |
| TiO₂-Pr-SO₃H (Solid Acid Catalyst) | Ethanol, room temperature, 10 minutes | Recyclable catalyst, reduced reaction time, high yield (95%). | mdpi.comnih.gov |
| Fe₃O₄@SiO₂/Schiff base/Co(II) (Nanocatalyst) | Ethanol/Water, room temperature | Reusable catalyst, high yields, environmentally friendly. | rsc.org |
| Microdroplet-Assisted Reaction | Methanol-water, milliseconds | Catalyst-free, ultra-fast reaction time, high conversion (>90%), suitable for high-throughput screening. | nih.govdoaj.org |
Advanced In Vitro and In Vivo Pharmacological Profiling for Comprehensive Efficacy and Safety Assessment
A thorough understanding of the pharmacological profile of this compound and its derivatives is essential for their development as therapeutic agents. This involves a multi-tiered assessment of both efficacy and safety using advanced in vitro and in vivo models. nih.govnih.gov
In vitro studies are the first step in characterizing the biological activity of new compounds. For anticancer applications, this includes cytotoxicity assays against a panel of human cancer cell lines to determine potency (IC₅₀ values) and selectivity. nih.govnih.gov For example, novel quinoxaline–arylfuran derivatives have been evaluated against HeLa, PC3, A549, and HCT116 cancer cell lines. nih.gov Mechanistic studies follow, investigating the specific molecular targets and pathways affected by the compound. This can involve enzyme inhibition assays (e.g., against protein kinases, topoisomerases, or PARP-1), Western blot analysis to measure protein phosphorylation, and cell-based assays to study apoptosis, cell cycle arrest, or reactive oxygen species (ROS) generation. researchgate.netnih.gov
Table 3: Pharmacological Profiling of Representative Quinoxaline Derivatives
| Derivative Class | Biological Activity | In Vitro/In Vivo Model | Key Findings | Citation |
|---|---|---|---|---|
| Quinoxaline–arylfuran | Anticancer | HeLa cancer cell line | Induced apoptosis and triggered ROS generation; inhibited STAT3 phosphorylation. | nih.gov |
| Quinoxaline-2-carboxylic acid 1,4-dioxide | Antimycobacterial | M. tuberculosis infected mice | High activity against M. tuberculosis with low in vivo toxicity. | nih.govmdpi.com |
| Anilinoquinazoline-based carboxylic acids | Anticancer (CA inhibitor) | Human cancer cell lines (NCI-60) | Potent inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. | nih.gov |
Preclinical and Clinical Development Prospects for Therapeutic Agents
The quinoxaline scaffold is not just a subject of academic research; several quinoxaline-based compounds have progressed into preclinical and clinical development, highlighting the translational potential of this chemical class. nih.govtaylorandfrancis.com These advanced candidates provide a blueprint for the potential development path of novel agents like this compound.
One notable example is Erdafitinib, a quinoxaline derivative that became the first FDA-approved kinase inhibitor featuring this core structure for its anticancer properties. researchgate.net Other compounds have entered clinical trials for various indications. For instance, BMS-986120 and BMS-986141, which are quinoxaline analogues, have been investigated as PAR4 inhibitors for antithrombotic therapy. taylorandfrancis.com Another compound, GS-4997 (Selonsertib), an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has been in clinical trials for diseases like diabetic kidney disease and non-alcoholic steatohepatitis. nih.gov
The development pipeline for these agents underscores the importance of identifying specific, high-value molecular targets. Quinoxaline derivatives have been successfully designed as inhibitors of crucial signaling proteins like FLT3, PDGFRα, KIT, and various protein kinases, which are often implicated in cancer and inflammatory diseases. researchgate.nettaylorandfrancis.com The success of these compounds in reaching clinical evaluation provides strong validation for the quinoxaline scaffold as a privileged structure in drug discovery.
Table 4: Selected Quinoxaline Derivatives in Preclinical and Clinical Development
| Compound Name/Code | Molecular Target/Mechanism | Therapeutic Area | Development Stage | Citation |
|---|---|---|---|---|
| Erdafitinib | Fibroblast growth factor receptor (FGFR) inhibitor | Anticancer (Urothelial Carcinoma) | FDA Approved | researchgate.net |
| BMS-986120 | Protease-Activated Receptor 4 (PAR4) inhibitor | Antithrombotic | Phase I/II Clinical Trials | taylorandfrancis.com |
| GS-4997 (Selonsertib) | Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor | Fibrotic Diseases | Clinical Trials | nih.gov |
Innovations in Targeted Drug Delivery Systems and Nanotechnology Integration
Advancements in drug delivery are crucial for enhancing the therapeutic efficacy and reducing the side effects of potent molecules like quinoxaline derivatives. Nanotechnology offers powerful tools to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. nih.govresearchgate.net
Various nanocarriers, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being explored for the delivery of therapeutic agents. researchgate.netnih.gov These systems can encapsulate drugs, improving their solubility and protecting them from premature degradation in the body. mdpi.com For example, liposomes have been developed to encapsulate a quinoxaline derivative to increase its solubility and bioavailability for treating leishmaniasis. researchgate.net
A key innovation in this field is targeted delivery. Nanoparticles can be surface-modified with specific ligands, such as antibodies or peptides (e.g., cRGD), that recognize and bind to receptors overexpressed on cancer cells. nih.govnih.gov This active targeting strategy concentrates the therapeutic agent at the tumor site, maximizing its effect while minimizing exposure to healthy tissues. nih.gov Recently, a quinoxaline-based semiconducting polymer was encapsulated in cRGD-modified liposomes for targeted tumor photothermal therapy, demonstrating high photothermal conversion efficiency and precise tumor accumulation. nih.gov Such integrated systems, combining the therapeutic potential of this compound with the precision of nanotechnology, represent a frontier in creating next-generation medicines. researchgate.net
Table 5: Nanotechnology-Based Delivery Systems for Biologically Active Compounds
| Nanocarrier System | Modification/Payload | Application | Key Advantage | Citation |
|---|---|---|---|---|
| cRGD-modified Liposomes | Quinoxaline-based semiconducting polymer (PAQI-BDTT) | Tumor Photothermal Therapy | Targeted delivery to tumor cells, high photothermal conversion efficiency (74%). | nih.gov |
| Hyaluronic Acid (HA)-coated Liposomes | Quinoxaline derivative (LSPN331) | Antileishmanial Therapy | Increased drug solubility and bioavailability, macrophage targeting. | researchgate.net |
| Polymeric Nanoparticles (Nanospheres/Nanocapsules) | General drug delivery | Broad | Controlled drug release, reduced toxicity, improved bioavailability of poorly soluble drugs. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
